molecular formula C8H10N2O2 B181671 3,5-Dimethyl-4-nitroaniline CAS No. 34761-82-5

3,5-Dimethyl-4-nitroaniline

Cat. No. B181671
CAS RN: 34761-82-5
M. Wt: 166.18 g/mol
InChI Key: RKYZUYQFTGLAOX-UHFFFAOYSA-N
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Description

3,5-Dimethyl-4-nitroaniline is a chemical compound with the CAS Number: 34761-82-5. It has a molecular weight of 166.18 . This compound is often used in the manufacture of dyes .


Molecular Structure Analysis

The molecular formula of 3,5-Dimethyl-4-nitroaniline is C8H10N2O2 . The average mass is 166.177 Da and the monoisotopic mass is 166.074234 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3,5-Dimethyl-4-nitroaniline include a molecular weight of 166.18 g/mol, an XLogP3-AA of 1.8, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 3, and a rotatable bond count of 0 .

Scientific Research Applications

Structural Analysis

3,5-Dimethyl-4-nitroaniline has been studied for its structural properties, particularly in the context of intra- and inter-molecular interactions. Research has focused on understanding the geometry of this compound and its derivatives, providing insights against classical concepts of through-resonance or through-conjugation .

Ligand-Metal Interaction Studies

This compound is also used in the synthesis of ligands for investigating interactions with metal ions. Studies involve determining optimal pH, concentration, and wavelength for blending solutions of the ligand with metal ions to prepare complexes .

Piezoelectric Materials

Research into piezoelectric materials has utilized 3,5-Dimethyl-4-nitroaniline due to its charge transfer properties. These materials are significant for their ability to convert mechanical stress into electrical voltage, with potential applications in sensors and energy harvesting .

Thermodynamic Properties

The thermodynamic properties of fusion and sublimation of 3,5-Dimethyl-4-nitroaniline have been experimentally studied. Understanding these properties is crucial for its application in various fields such as material science and engineering .

Safety and Hazards

3,5-Dimethyl-4-nitroaniline is considered hazardous. It is toxic if swallowed, in contact with skin, or if inhaled. It may cause damage to organs through prolonged or repeated exposure . It is also harmful to aquatic life with long-lasting effects .

properties

IUPAC Name

3,5-dimethyl-4-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-5-3-7(9)4-6(2)8(5)10(11)12/h3-4H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKYZUYQFTGLAOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1[N+](=O)[O-])C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80188315
Record name 3,5-Dimethyl-4-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80188315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

34761-82-5
Record name 3,5-Dimethyl-4-nitroaniline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034761825
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,5-Dimethyl-4-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80188315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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